7-Chloro-3-méthyl-1H-pyrazolo[4,3-d]pyrimidine
Vue d'ensemble
Description
7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4942. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du Cancer
Ce composé a été étudié pour son potentiel en thérapie anticancéreuse, en particulier en tant qu'inhibiteur de CDK2. CDK2 est une protéine essentielle impliquée dans la régulation du cycle cellulaire, et son inhibition peut cibler sélectivement les cellules tumorales .
Agents Antiviraux
Des recherches ont indiqué que des dérivés de la pyrazolo[3,4-d]pyrimidine peuvent servir d'échafaudages prometteurs pour le développement d'inhibiteurs du virus Zika .
Conception et Synthèse de Nouveaux Composés
Le composé sert de base à la conception et à la synthèse de nouvelles molécules ayant des applications thérapeutiques potentielles. Il fait partie de la recherche en cours en chimie médicinale pour explorer de nouveaux traitements .
Mécanisme D'action
Target of Action
The primary target of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell growth and division .
Result of Action
The result of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine’s action is the significant inhibition of cell growth in various cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Analyse Biochimique
Biochemical Properties
7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine has been shown to interact with other proteins and enzymes involved in cell signaling pathways, further contributing to its anticancer effects .
Cellular Effects
The effects of 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis, inhibits cell migration, and suppresses cell cycle progression . It influences cell signaling pathways by modulating the activity of key proteins involved in these pathways, leading to altered gene expression and cellular metabolism . For instance, in breast cancer cells (MCF-7), 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine has been shown to significantly inhibit tumor growth and induce DNA fragmentation .
Molecular Mechanism
At the molecular level, 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis . Additionally, molecular docking studies have confirmed the strong binding affinity of 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine to CDK2, further validating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on cellular function may diminish over time due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
The effects of 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion . Additionally, 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine may influence metabolic flux by altering the activity of enzymes involved in key metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Once inside the cells, 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine accumulates in specific cellular compartments, where it exerts its biological effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Targeting signals and post-translational modifications may direct 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine to specific compartments or organelles, enhancing its efficacy . The localization of the compound within subcellular structures is essential for its ability to modulate cellular processes and exert its therapeutic effects .
Propriétés
IUPAC Name |
7-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLXFOBJWRGYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277922 | |
Record name | 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-95-1 | |
Record name | 5399-95-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine in the synthesis of formycin A analogs?
A1: 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine serves as the foundational molecule in the synthesis of a specific acyclo analog of formycin A []. The synthesis involves a series of reactions starting with the reaction of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine with methanol/hydrogen chloride, followed by methylation and further modifications to ultimately yield the desired acyclo formycin A analog, 7-amino-3-(2-hydroxyethoxymethyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidine [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.